molecular formula C7H15NO B1626647 2-Butanone, 3-(dimethylamino)-3-methyl-(9CI) CAS No. 56957-54-1

2-Butanone, 3-(dimethylamino)-3-methyl-(9CI)

Cat. No. B1626647
CAS RN: 56957-54-1
M. Wt: 129.2 g/mol
InChI Key: KEOMTUVWCHXGTD-UHFFFAOYSA-N
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Description

2-Butanone, 3-(dimethylamino)-3-methyl-(9CI), commonly known as DMAM or 3,3-Dimethylamino-2-butanone, is a chemical compound used in scientific research. It is a ketone with a dimethylamino group attached to the beta-carbon. DMAM has been studied for its potential use in organic synthesis, as well as for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of DMAM is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds.

Biochemical And Physiological Effects

DMAM has been shown to have effects on the central nervous system, including sedative and hypnotic effects. It has also been studied for its potential use in treating certain types of cancer, although more research is needed to fully understand its potential in this area.

Advantages And Limitations For Lab Experiments

One advantage of using DMAM in lab experiments is its relatively low cost and availability. However, one limitation is that it can be difficult to handle due to its potential for toxicity and flammability.

Future Directions

There are several potential future directions for research involving DMAM. One area of interest is its potential use in the synthesis of new chiral compounds for use in pharmaceuticals and other applications. Additionally, more research is needed to fully understand its potential in treating cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAM and its effects on the central nervous system.

Scientific Research Applications

DMAM has been studied for its potential use in organic synthesis reactions, particularly in the formation of chiral compounds. It has also been used as a reagent in the synthesis of lactones and lactams.

properties

IUPAC Name

3-(dimethylamino)-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMTUVWCHXGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476564
Record name 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-3-methylbutan-2-one

CAS RN

56957-54-1
Record name 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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